molecular formula C10H11N3O5 B2840164 N-{[(4-nitrophenyl)amino]carbonyl}alanine CAS No. 688334-02-3

N-{[(4-nitrophenyl)amino]carbonyl}alanine

Cat. No.: B2840164
CAS No.: 688334-02-3
M. Wt: 253.214
InChI Key: AGHYCQKOMGHZNX-UHFFFAOYSA-N
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Description

N-{[(4-nitrophenyl)amino]carbonyl}alanine is a chemical compound with the molecular formula C10H11N3O5. It is also known as 2-[3-(4-nitrophenyl)-ureido]-propionic acid. This compound is characterized by the presence of a nitrophenyl group, an amino group, and a carbonyl group attached to an alanine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-nitrophenyl)amino]carbonyl}alanine typically involves the reaction of 4-nitroaniline with an appropriate carbonyl compound, followed by the introduction of an alanine moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-nitrophenyl)amino]carbonyl}alanine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-{[(4-nitrophenyl)amino]carbonyl}alanine is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[(4-nitrophenyl)amino]carbonyl}alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the amino and carbonyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-chlorophenyl)amino]carbonyl}alanine
  • N-{[(4-methylphenyl)amino]carbonyl}alanine
  • N-{[(4-fluorophenyl)amino]carbonyl}alanine

Uniqueness

N-{[(4-nitrophenyl)amino]carbonyl}alanine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(4-nitrophenyl)carbamoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-2-4-8(5-3-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHYCQKOMGHZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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